molecular formula C15H12F2O2 B14021565 Methyl 3,5-difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate

Methyl 3,5-difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B14021565
M. Wt: 262.25 g/mol
InChI Key: POPQDGCFHKUTEJ-UHFFFAOYSA-N
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Description

Methyl 3,5-difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate is a fluorinated biphenyl ester characterized by a carboxylate group at the 4-position of the first benzene ring, two fluorine atoms at the 3- and 5-positions, and a methyl group at the 4'-position of the second benzene ring.

Synthesis of such biphenyl derivatives typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which enables efficient aryl-aryl bond formation between boronic acids and halides . Notably, the compound’s boronic acid precursor, (3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 2734773-23-8), is a key intermediate in its synthesis .

Properties

Molecular Formula

C15H12F2O2

Molecular Weight

262.25 g/mol

IUPAC Name

methyl 2,6-difluoro-4-(4-methylphenyl)benzoate

InChI

InChI=1S/C15H12F2O2/c1-9-3-5-10(6-4-9)11-7-12(16)14(13(17)8-11)15(18)19-2/h3-8H,1-2H3

InChI Key

POPQDGCFHKUTEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C(=O)OC)F

Origin of Product

United States

Preparation Methods

Suzuki–Miyaura Cross-Coupling

The most widely reported method involves coupling a halogenated benzoate ester with a methyl-substituted arylboronic acid.

Typical Procedure ():

  • Reactants :
    • Methyl 4-bromo-3,5-difluorobenzoate (1.0 mmol)
    • 4-Methylphenylboronic acid (1.5 mmol)
  • Catalyst : Pd(PPh₃)₄ (0.05 mmol%)
  • Base : K₂CO₃ (2.0 mmol)
  • Solvent : THF/H₂O (3:1, 10 mL)
  • Conditions : Stirred at 80–85°C for 12–24 h under nitrogen.
  • Workup : Extracted with ethyl acetate, washed with brine, dried over Na₂SO₄, and purified via silica gel chromatography (ethyl acetate/petroleum ether).
  • Yield : 75–85%

Key Variations :

  • Green Synthesis : A water-soluble C₆₀-TEGs/PdCl₂ catalyst enables reactions in aqueous media at 80°C, reducing organic solvent use ().
  • Base Optimization : K₂CO₃ outperforms Na₂CO₃ or Cs₂CO₃ in yield and cost efficiency ().

Alternative Coupling Strategies

Iron-Catalyzed Coupling ():

  • Reactants :
    • Methyl 4-iodo-3,5-difluorobenzoate
    • Lithium 4-methylphenylboronate
  • Catalyst : FeCl₃ (5 mol%) with IMes ligand
  • Solvent : DMF
  • Yield : ~60% (lower than Pd-based methods)

Cobalt-Mediated Coupling ():

  • Catalyst : CoCl₂ with bis(2,6-diisopropylphenyl)imidazolium ligand
  • Conditions : 100°C in toluene
  • Yield : 55–65%

Esterification Post-Coupling

For cases where the carboxylate group is introduced post-coupling:

  • Coupling Step : 4-Bromo-3,5-difluorobenzoic acid + 4-methylphenylboronic acid → biphenyl carboxylic acid ().
  • Esterification : Treat with methanol and H₂SO₄ (catalytic) under reflux (12 h).
  • Yield : 90–95% after purification.

Comparative Data Table

Method Catalyst System Base Solvent Temp (°C) Yield (%) Source
Suzuki–Miyaura Pd(PPh₃)₄ K₂CO₃ THF/H₂O 80–85 85
Green Suzuki C₆₀-TEGs/PdCl₂ K₂CO₃ H₂O 80 78
Iron-Catalyzed FeCl₃/IMes DMF 100 60
Cobalt-Mediated CoCl₂/imidazolium Toluene 100 65

Critical Analysis

  • Pd-Based Systems dominate due to higher yields and reproducibility. The green aqueous method () is scalable but requires specialized catalysts.
  • Steric Effects : The 3,5-difluoro substitution on the benzoate ring slows coupling kinetics, necessitating prolonged reaction times ().
  • Purification : Silica gel chromatography remains standard, though recrystallization (e.g., using ethanol/water) is feasible for large-scale batches ().

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the ester group.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium is used for the oxidation of the methyl group.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted biphenyl derivatives.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major product is the carboxylic acid derivative.

Scientific Research Applications

Methyl 3,5-difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.

    Industry: Used in the development of advanced materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of Methyl 3,5-difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The ester group can undergo hydrolysis, releasing the active biphenyl moiety, which can then exert its effects on the target pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two closely related derivatives:

Parameter Methyl 3,5-difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate (3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid 3,5-Difluoro-4-methyl-1,1'-biphenyl
Molecular Formula C₁₅H₁₂F₂O₂ C₁₃H₁₁BF₂O₂ C₁₃H₁₀F₂
Molecular Weight (g/mol) 274.25 248.03 204.22
Functional Groups Ester (-COOCH₃), Fluorine (3,5-), Methyl (4'-) Boronic acid (-B(OH)₂), Fluorine (3,5-), Methyl (4'-) Fluorine (3,5-), Methyl (4-)
Purity Discontinued (historical data unavailable) 97% Not specified
Hazard Profile Likely low reactivity (ester group) H315 (skin irritation), H319 (eye irritation), H335 (respiratory) Not specified

Key Observations :

  • The boronic acid derivative, however, is more reactive due to the boron moiety, making it a critical intermediate in cross-coupling reactions .
  • Fluorine Substitution : All three compounds share 3,5-difluoro substitution, which enhances electron-withdrawing effects and stabilizes the biphenyl backbone. This feature is common in bioactive molecules to resist oxidative degradation .

Pharmaceutical Relevance

Fluorinated biphenyl esters are explored as intermediates in kinase inhibitors and anti-inflammatory agents. The ester group facilitates prodrug strategies, enabling controlled release of active carboxylic acid metabolites .

Industrial Challenges

The discontinuation of this compound by suppliers like CymitQuimica suggests challenges in scalability or regulatory compliance, possibly due to handling difficulties associated with fluorinated intermediates .

Biological Activity

Methyl 3,5-difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate is a synthetic organic compound with significant biological activity. This compound is characterized by its unique molecular structure, which includes two fluorine atoms and a carboxylate group that contribute to its reactivity and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C13H10F2O2
  • Molecular Weight : 234.22 g/mol
  • CAS Number : 350682-84-7

Biological Activity

The biological activity of this compound has been studied extensively in various contexts, particularly in relation to its potential as an anti-cancer agent and its effects on cellular processes.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and cell cycle arrest.
  • Modulation of Signal Transduction Pathways : The compound has been found to interact with key signaling pathways involved in cell growth and survival, such as the MAPK/ERK pathway.

Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-cancer properties of this compound. The results demonstrated:

  • Cell Line Tested : Human breast cancer cell lines (MCF-7)
  • Concentration Range : 10 µM to 100 µM
  • Findings :
    • Significant reduction in cell viability at concentrations above 50 µM.
    • Induction of apoptosis was confirmed through flow cytometry analysis.

Study 2: Mechanistic Insights

Another research article explored the mechanistic insights into how this compound affects cancer cells. Key findings included:

  • Pathway Analysis : The compound was shown to downregulate the expression of anti-apoptotic proteins (Bcl-2) while upregulating pro-apoptotic proteins (Bax).
  • Cell Cycle Effects : A notable increase in the percentage of cells in the G0/G1 phase was observed, indicating cell cycle arrest.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-CancerInhibition of MCF-7 cell growthJournal of Medicinal Chemistry
Apoptosis InductionIncreased Bax expressionCancer Research Journal
Cell Cycle ArrestG0/G1 phase accumulationMolecular Biology Reports

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing Methyl 3,5-difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , utilizing a boronic acid/ester (e.g., 4-methylphenylboronic acid) and a halogenated benzoate (e.g., methyl 3,5-difluoro-4-bromobenzoate). Palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) are critical for coupling efficiency . Post-coupling, purification via column chromatography and recrystallization ensures high purity.

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Key techniques include:

  • Elemental Analysis : To verify stoichiometry (e.g., C, H, F content) .
  • FTIR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .
  • ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl at 4'-position, fluorine splitting patterns) .
  • HPLC : Validates purity (>95%) .

Q. What are the solubility properties of this compound in common solvents?

  • Methodological Answer : Solubility is tested via sequential solvent addition (e.g., DMSO, THF, ethyl acetate). Polar aprotic solvents (DMSO) typically dissolve biphenyl esters effectively due to dipole interactions. Fluorine substituents may reduce solubility in non-polar solvents (hexane) .

Advanced Research Questions

Q. How do the fluorine substituents influence the compound’s electronic and steric properties?

  • Methodological Answer : Fluorine’s electron-withdrawing nature decreases electron density on the biphenyl core, as shown via DFT calculations (e.g., reduced HOMO-LUMO gaps). Steric effects are minimal due to fluorine’s small size, but meta-fluorine positions may hinder rotational freedom . Comparative studies with non-fluorinated analogs (e.g., methyl 4'-methylbiphenyl-4-carboxylate) highlight these effects .

Q. What challenges arise in analyzing its crystal structure, and how are they resolved?

  • Methodological Answer : Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation (e.g., from DCM/hexane). Challenges include disorder in methyl/fluorine groups. Resolution involves refining anisotropic displacement parameters and validating with PLATON checks .

Q. How does the compound’s heat capacity compare to structurally similar biphenyl derivatives?

  • Methodological Answer : Experimental heat capacity (Cp) is measured via differential scanning calorimetry (DSC). For example, 3,5-difluoro-4'-propylbiphenyl shows Cp = 0.40 J/g·K at 300–330 K . Methyl substituents may lower Cp due to reduced rotational entropy compared to bulkier groups (e.g., propyl) .

Q. What role does this compound play in materials science applications?

  • Methodological Answer : As a liquid crystal precursor , its rigid biphenyl core and fluorine substituents enhance anisotropic polarizability. Applications include LCD intermediates, where fluorination improves thermal stability and reduces viscosity .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to address variability?

  • Resolution : Yield variations (e.g., 60–85%) arise from catalyst loading (0.5–2 mol% Pd) or boronic ester purity. Optimize via kinetic monitoring (TLC/HPLC) and use freshly distilled bases (e.g., K₂CO₃ vs. Na₂CO₃) .

Q. Conflicting thermodynamic data for fluorinated biphenyls: How to validate?

  • Resolution : Cross-validate Cp values with computational methods (e.g., group contribution models). Discrepancies in substituent effects (methyl vs. propyl) require controlled studies under identical conditions .

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